molecular formula C6H6FN B1303128 5-Fluoro-2-methylpyridine CAS No. 31181-53-0

5-Fluoro-2-methylpyridine

Cat. No. B1303128
CAS RN: 31181-53-0
M. Wt: 111.12 g/mol
InChI Key: LXAHHHIGZXPRKQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a fluorine atom at the fifth position and a methyl group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and has applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related fluoropyridines has been achieved through various methods. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another synthesis route for 4-fluoropyridines involves Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine was developed, which avoids the need for 2-chloro-5-aminopyridine and improves yield and purity .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-methylpyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized and used as a building block for further chemical manipulations . The molecular structure of 5-fluoro-2-methylpyridine would similarly be expected to serve as a versatile intermediate for the synthesis of more complex molecules.

Chemical Reactions Analysis

Fluoropyridines participate in various chemical reactions due to the reactivity of the fluorine atom and the pyridine ring. For example, 5-fluoro-2'-deoxyuridylate, a related compound, forms a covalent complex with thymidylate synthetase, which is a key enzyme in the synthesis of DNA . The presence of fluorine in the pyridine ring can influence the reactivity and outcome of chemical reactions, as seen in the synthesis of 5-aryl-2,2'-bipyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylpyridine are not explicitly detailed in the provided papers. However, the properties of fluorinated pyridines can be inferred from related compounds. For example, the photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were studied, showing that the incorporation of fluorine atoms can affect the emission maximum and quantum yield . The thermal behavior of lanthanide complexes with fluorinated ligands was also investigated, indicating thermal stability up to 450 K .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives have been used in the synthesis of active ingredients in agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
    • Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Anti-Colorectal Cancer Drugs

    • Field : Pharmaceutical Industry
    • Application : Pyridine and pyrimidine derivatives, including those synthesized from 5-Fluoro-2-methylpyridine, have been studied for their potential as anti-colorectal cancer drugs .
    • Method : The specific methods of synthesis and application were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
    • Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Pharmaceutical Industry
    • Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized from 2-fluoro-4-methylpyridine . These inhibitors have potential therapeutic applications in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine . The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
    • Results : Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
  • Synthesis of Fluorinated Pyridines

    • Field : Chemical Synthesis
    • Application : 5-Fluoro-2-methylpyridine can be used in the synthesis of various 2-, 3- or 4-fluoropyridines .
    • Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
    • Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
  • Synthesis of Fluorine-Containing Pyridine Pesticides

    • Field : Agrochemical Industry
    • Application : 5-Fluoro-2-methylpyridine can be used in the synthesis of fluorine-containing pyridine pesticides . These pesticides are considered the mainstay of the latest generation of pesticides .
    • Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
    • Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .
  • Synthesis of F18 Substituted Pyridines
    • Field : Radiobiology
    • Application : F18 substituted pyridines synthesized from 5-Fluoro-2-methylpyridine have potential applications in local radiotherapy of cancer and other biologically active compounds .
    • Method : The specific methods of synthesis were not detailed in the source, but it involves the use of 5-Fluoro-2-methylpyridine as a starting material .
    • Results : The results of these studies, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

properties

IUPAC Name

5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHHHIGZXPRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376521
Record name 5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylpyridine

CAS RN

31181-53-0
Record name 5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Sabat, H Wang, N Scorah, JD Lawson… - Bioorganic & Medicinal …, 2017 - Elsevier
… Finally introduction of a 5-fluoro-2-methylpyridine group at position R afforded a potent … -methylpyridine (analog 17) or 5-fluoro-2-methylpyridine at position R afforded slightly less potent …
RJ Ife, CA Dyke, DJ Keeling, E Meenan… - Journal of medicinal …, 1989 - ACS Publications
… 5-Fluoro-2-methylpyridine JV-Oxide (20c). 5-Amino-2-… The crude 5-fluoro-2methylpyridine (19c) was extracted into dichloromethane and dried … 4-Chloro-5-fluoro-2-methylpyridine -Oxide …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
J Velcicky, U Bodendorf, P Rigollier… - Journal of Medicinal …, 2018 - ACS Publications
… The resulting analogue 36 showed indeed a dramatic improvement in potency, while the 3-amino-5-fluoro-2-methylpyridine proved to be negative in the Ames test, (41) a gene mutation …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
N Papaioannou, MJ Fray, A Rennhack… - The Journal of …, 2020 - ACS Publications
… Reaction of N-hydroxyphthalimide ester 28 with 5-fluoro-2-methylpyridine according to method B gave a mixture of 47 and 48 (84:16, 52% yield by quantitative 19 F NMR), as a pale-…
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
T Ramyaa, P Premkumarb, A Thanarasub… - Desalin. Water …, 2019 - academia.edu
The electrocoagulation of coragen-contaminated wastewater for the removal of pollutants was investigated using iron electrodes. The effect of process variables such as initial pH, …
Number of citations: 14 www.academia.edu
D Rodriguez, M Maneiro… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of 5-fluoro-2-methylpyridine (19) (150 mg, 1.35 mmol) in dry carbon tetrachloride (3.1 mL) and under inert atmosphere, was treated with N-bromosuccinimide (385 mg, 2.16 …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
SG Dann, M Ryskin, AM Barsotti, J Golas, C Shi… - The EMBO …, 2015 - embopress.org
… Ten microliters of 2 μM iso-ATP and 5-fluoro-2-methylpyridine (injection standards) was added to the pooled metabolites, and the resulting solutions were centrifuged at 15,000 × g at 4…
Number of citations: 47 www.embopress.org
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
NP Shanware, K Bray, CH Eng, F Wang… - Nature …, 2014 - nature.com
… Ten μl of 2 μM iso-ATP and 5-fluoro-2-methylpyridine (injection standards) was added to the pooled metabolites, and the resulting solutions were centrifuged at 16,000 g at 4 C for 15 …
Number of citations: 85 0-www-nature-com.brum.beds.ac.uk
N Emmanuel, S Ragunathan, Q Shan, F Wang… - Cell reports, 2017 - cell.com
… 10 μl of 2 μM iso-ATP and 5-fluoro-2-methylpyridine (injection standards) were added to the extracts, and the resulting solutions were centrifuged at 16,000 g at 4oC for 12 min. Three …
Number of citations: 97 www.cell.com

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